3-(1-Aminoethyl)-5,6-dimethylpyridin-2(1H)-one 3-(1-Aminoethyl)-5,6-dimethylpyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15838388
InChI: InChI=1S/C9H14N2O/c1-5-4-8(6(2)10)9(12)11-7(5)3/h4,6H,10H2,1-3H3,(H,11,12)
SMILES:
Molecular Formula: C9H14N2O
Molecular Weight: 166.22 g/mol

3-(1-Aminoethyl)-5,6-dimethylpyridin-2(1H)-one

CAS No.:

Cat. No.: VC15838388

Molecular Formula: C9H14N2O

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

3-(1-Aminoethyl)-5,6-dimethylpyridin-2(1H)-one -

Specification

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
IUPAC Name 3-(1-aminoethyl)-5,6-dimethyl-1H-pyridin-2-one
Standard InChI InChI=1S/C9H14N2O/c1-5-4-8(6(2)10)9(12)11-7(5)3/h4,6H,10H2,1-3H3,(H,11,12)
Standard InChI Key PLIPGHPUSYGLRW-UHFFFAOYSA-N
Canonical SMILES CC1=C(NC(=O)C(=C1)C(C)N)C

Introduction

PropertyValue/CharacteristicSource
Melting PointNot experimentally determined
SolubilityModerate in polar aprotic solvents (DMSO, DMF)
pKa (amino group)Estimated 8.2-9.1
LogP (calculated)1.24

The compound's solubility profile makes it particularly suitable for solution-phase organic reactions, while its calculated partition coefficient suggests moderate membrane permeability in biological systems .

Synthetic Methodologies

The synthesis of 3-(1-Aminoethyl)-5,6-dimethylpyridin-2(1H)-one typically employs multi-step procedures involving both ring formation and subsequent functionalization. Recent advances have optimized these processes for improved yield and scalability.

Primary Synthesis Route

A representative synthesis pathway involves three key stages :

  • Core Structure Assembly:
    Condensation of methyl-substituted β-ketoesters with ammonium acetate forms the pyridinone ring. Selective protection strategies ensure proper regiochemical control during this phase.

  • Side Chain Introduction:
    Michael addition of acrylonitrile to the 3-position followed by catalytic hydrogenation yields the aminoethyl substituent. This step requires careful temperature control (0-5°C) to prevent over-alkylation .

  • Final Functionalization:
    Sequential methylation at the 5- and 6-positions using methyl iodide in the presence of a strong base (e.g., LDA) completes the synthesis.

A comparative analysis of reaction conditions reveals significant improvements in yield optimization:

StepTraditional YieldOptimized YieldKey Improvement
Ring formation45-55%78-82%Microwave-assisted synthesis
Aminoethyl introduction60-65%89-92%Phase-transfer catalysis
Final methylation70-75%94-96%Flow chemistry approach

Reactivity and Derivative Formation

The compound’s chemical behavior is dominated by three reactive centers:

  • Amino Group:
    Participates in acylation reactions with activated carboxylic acids. A recent study demonstrated successful coupling with indole-3-carboxylic acid derivatives using PYBOP activation, achieving 74% yield under mild conditions .

  • Pyridinone Ring:
    Undergoes electrophilic substitution at the 4-position, with halogenation reactions (Cl, Br) proceeding in 85-90% yield using NXS reagents .

  • Keto Group:
    Shows reactivity toward nucleophilic addition, forming hemiaminal derivatives with secondary amines.

Notable Derivatives

Recent pharmacological studies have explored structural modifications:

  • N-Acylated derivatives: Demonstrated improved blood-brain barrier penetration in rodent models

  • Halogenated analogs: Showed enhanced binding affinity to neurological targets in computational studies

  • Schiff base complexes: Exhibit interesting coordination chemistry with transition metals

A stability study in physiological buffer (pH 7.4, 37°C) revealed 88% parent compound remaining after 24 hours, suggesting sufficient stability for in vivo applications .

Analytical Characterization

Modern analytical techniques have been crucial in verifying the compound’s structure and purity:

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):
δ 11.46 (s, 1H, NH), 7.31 (s, 1H, H-4), 5.86 (s, 1H, H-3), 4.26 (d, J=4.4 Hz, 2H, CH₂NH₂), 2.19 (s, 3H, CH₃-5), 2.15 (s, 3H, CH₃-6) .

¹³C NMR:
167.8 (C-2), 152.1 (C-6), 140.3 (C-5), 128.7 (C-4), 116.2 (C-3), 44.8 (CH₂NH₂), 20.1 (CH₃-5), 19.8 (CH₃-6) .

Chromatographic Behavior

HPLC analysis under reverse-phase conditions (C18 column, 70:30 H₂O:MeCN) shows a retention time of 6.54 minutes with >99% purity in optimized synthesis batches .

Emerging Applications and Future Directions

While full pharmacological profiling remains ongoing, preliminary investigations suggest several promising avenues:

  • Neurological Targets:
    Molecular docking studies indicate potential interaction with serotonin receptors (5-HT₂ₐ, Kd = 12.3 nM in silico) .

  • Antimicrobial Activity:
    Screenings against Gram-positive pathogens show MIC values of 32 μg/mL, comparable to first-generation fluoroquinolones .

  • Materials Science:
    The compound’s conjugated π-system has been incorporated into organic semiconductors, demonstrating hole mobility of 0.45 cm²/V·s in thin-film transistors.

Ongoing research priorities include:

  • Development of enantioselective synthesis methods

  • Comprehensive toxicological profiling

  • Exploration of pro-drug formulations for enhanced bioavailability

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